molecular formula C18H22N2O3S2 B2927022 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946290-64-8

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2927022
CAS No.: 946290-64-8
M. Wt: 378.51
InChI Key: WJOHISJZNQWWOC-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a potent and selective inhibitor of Carbonic Anhydrase XII (CA XII), a transmembrane enzyme highly overexpressed in various hypoxic solid tumors (source) . This targeted inhibition is a key strategy in cancer research, as CA XII plays a critical role in tumor acid-base balance, promoting an acidic tumor microenvironment that facilitates cancer cell invasion, metastasis, and resistance to conventional therapies (source) . By selectively disrupting the catalytic activity of CA XII, this compound provides researchers with a valuable tool to investigate tumor pathophysiology, study the effects of modulating the extracellular pH on the efficacy of chemotherapeutic agents, and validate CA XII as a therapeutic target for novel anti-cancer drug development. Its high selectivity profile helps in delineating the specific contributions of the CA XII isozyme apart from other carbonic anhydrases, making it an essential probe for fundamental oncological research and the exploration of combination treatment strategies.

Properties

IUPAC Name

5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-3-15-9-10-18(24-15)25(22,23)19-14-8-7-13-6-5-11-20(16(13)12-14)17(21)4-2/h7-10,12,19H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOHISJZNQWWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the tetrahydroquinoline moiety, and the sulfonamide group attachment. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and employing catalytic hydrogenation for the reduction steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the propanoyl moiety can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The thiophene ring may also interact with various biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

The compound is structurally related to sulfonamide derivatives with modifications in the tetrahydroquinoline substituents or thiophene ring substitutions. Below is a detailed comparison with two analogs from the provided evidence:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Tetrahydroquinoline/Isoquinoline Thiophene Substitution Molecular Formula Molecular Weight Key Features
Target Compound : 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide 1-propanoyl 5-ethyl C₁₈H₂₁N₂O₃S₂ ~377.5 (estimated) Propanoyl group may enhance hydrogen bonding; ethyl on thiophene increases lipophilicity.
Analog 1 : 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide 1-isobutyl, 2-oxo 5-ethyl C₁₉H₂₄N₂O₃S₂ 392.5 Isobutyl and 2-oxo groups introduce steric bulk and potential metabolic instability.
Analog 2 : 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide 2-ethylsulfonyl (tetrahydroisoquinoline) 5-chloro C₁₅H₁₇ClN₂O₄S₃ 421.0 Chloro substitution increases electronegativity; ethylsulfonyl enhances solubility.
Key Observations :

Structural Variations: The target compound and Analog 1 share a tetrahydroquinoline scaffold but differ in substituents: the propanoyl group (target) vs. isobutyl/2-oxo (Analog 1). The propanoyl group may confer stronger hydrogen-bonding capacity compared to the lipophilic isobutyl group . Analog 2 replaces the tetrahydroquinoline with a tetrahydroisoquinoline system and introduces an ethylsulfonyl group, which likely improves aqueous solubility but increases molecular weight .

In contrast, the 5-chloro substituent in Analog 2 introduces electronegativity, which might influence binding to polar targets .

Molecular Weight and Solubility :

  • Analog 2 has the highest molecular weight (421.0) due to the chloro and sulfonyl groups, which may reduce passive diffusion but improve target specificity. The target compound’s estimated lower molecular weight (~377.5) suggests better pharmacokinetic properties, though experimental validation is lacking.

Data Gaps: No experimental data (e.g., IC₅₀, LogP, or solubility) are provided for any compound, limiting direct functional comparisons. Further studies using tools like SHELXL (for crystallography) or chromatographic methods (for purity analysis, as in ) are needed to elucidate structure-activity relationships.

Recommendations :

  • Conduct molecular docking studies to predict target affinity.
  • Synthesize the target compound and evaluate its physicochemical properties (e.g., melting point, LogP) alongside analogs.
  • Explore biological activity against relevant targets (e.g., kinases or GPCRs) given the structural resemblance to known sulfonamide inhibitors.

Biological Activity

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound combines a thiophene ring, a tetrahydroquinoline moiety, and a sulfonamide group, which contribute to its diverse biological properties.

Chemical Structure

The compound's IUPAC name is 5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide. Its molecular formula is C18H22N2O3S2C_{18}H_{22}N_{2}O_{3}S_{2}, with notable functional groups that include:

  • Sulfonamide group : Known for its biological activity.
  • Tetrahydroquinoline moiety : Associated with various pharmacological effects.
  • Thiophene ring : Contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to their active sites. The thiophene ring may also play a role in modulating various biological pathways, enhancing the compound's overall efficacy in therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. In vitro studies have shown that related compounds can inhibit bacterial growth through mechanisms such as enzyme inhibition and metabolic disruption. For instance, sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .

Anti-inflammatory Effects

Compounds containing the tetrahydroquinoline structure have demonstrated anti-inflammatory properties. Research has indicated that these compounds can inhibit albumin denaturation and exhibit antitryptic activity, suggesting potential applications in treating inflammatory conditions.

Antitumor Activity

There is emerging evidence that tetrahydroquinoline derivatives may possess antitumor effects. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Study : A study assessed the antibacterial efficacy of various sulfonamide derivatives against Gram-positive bacteria. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Anti-inflammatory Research : In another study focusing on inflammation models, compounds similar to this compound were found to reduce inflammatory markers significantly in vitro and in vivo.
  • Antitumor Evaluation : A recent investigation into tetrahydroquinoline derivatives revealed their potential as anticancer agents in several cancer cell lines. The study highlighted their ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Data Summary Table

Biological ActivityRelated FindingsReference
AntimicrobialSignificant activity against Gram-positive bacteria
Anti-inflammatoryReduced inflammatory markers in models
AntitumorInduced apoptosis in cancer cell lines

Q & A

Q. What are the critical steps for synthesizing 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization:
  • Step 1 : Prepare the tetrahydroquinolin-7-yl scaffold via reductive amination or cyclization reactions under inert conditions.
  • Step 2 : Introduce the propanoyl group via acylation, ensuring stoichiometric control to avoid over-substitution.
  • Step 3 : Sulfonamide coupling using thiophene-2-sulfonyl chloride, monitored by TLC/HPLC for completion.
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (e.g., ethanol/water). Validate purity via NMR (δ 1.2–3.5 ppm for ethyl/propanoyl groups) and HPLC (>98% purity) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer : Employ a tiered analytical approach:
  • Structural Confirmation :
  • NMR : Assign protons (e.g., tetrahydroquinoline aromatic protons at δ 6.8–7.5 ppm; thiophene protons at δ 7.0–7.3 ppm).
  • HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 461.53 for C21H20FN3O4S2) .
  • Physicochemical Properties :
  • LogP : Determine via shake-flask method or computational tools (e.g., OpenEye Toolkits).
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide bioassay design .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies for this compound be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Experimental Variability : Standardize assay conditions (e.g., buffer pH, temperature, protein concentration).
  • Stereochemical Effects : Verify enantiomeric purity (e.g., chiral HPLC) since minor impurities (e.g., <5% R-isomer) can skew results .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical validation (ANOVA with post-hoc tests) .

Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?

  • Methodological Answer : Adopt a split-plot design (as in ):
  • Primary Variables : Enzyme concentration (plots), compound concentration (subplots), and time (sub-subplots).
  • Replicates : 4 biological replicates with triplicate technical repeats.
  • Assays :
  • Kinetic Studies : Measure IC50 via fluorogenic substrates (e.g., Km/Vmax shifts).
  • Docking Simulations : Use X-ray crystallography (PDB: 8UM-like ligand binding) to validate binding poses .

Q. How to evaluate environmental transformation products and persistence of this compound?

  • Methodological Answer : Follow Project INCHEMBIOL framework ():
  • Lab Study :
  • Hydrolysis/Photolysis : Expose to UV light (254 nm) and pH 4–9 buffers; analyze via LC-MS/MS for sulfonamide cleavage or quinoline ring oxidation.
  • Biotic Degradation : Use soil microcosms; track metabolite formation (e.g., 5-ethylthiophene-2-sulfonic acid) .
  • Field Study :
  • Sampling : Collect water/soil near pharmaceutical waste sites; correlate with LC-HRMS data.

Data Contradiction and Replication

Q. What strategies mitigate variability in cytotoxicity assays across cell lines?

  • Methodological Answer : Address variability via:
  • Cell Line Authentication : STR profiling to confirm identity.
  • Culture Conditions : Standardize serum concentration (e.g., 10% FBS) and passage number (<20).
  • Dose-Response Curves : Use Hill slope analysis; flag outliers via Grubbs’ test.
  • Replication : Cross-validate in 3D spheroid models or primary cells .

Theoretical and Epistemological Considerations

Q. How to align research on this compound with a conceptual framework for drug discovery?

  • Methodological Answer : Link to Guiding Principle 2 ( ):
  • Theory-Driven Hypotheses : Investigate sulfonamide’s role in ATP-binding cassette (ABC) transporter inhibition, guided by prior quinoline-based drug frameworks.
  • Morphological Pole : Combine in silico (molecular dynamics) and in vitro (patch-clamp electrophysiology) methods to study ion channel modulation .

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